Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate

Description

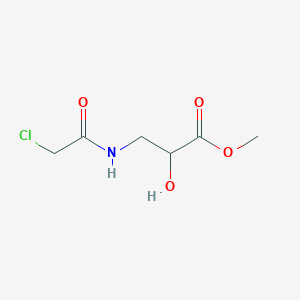

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a chiral ester derivative featuring a hydroxy group at the C2 position and a 2-chloroacetamido substituent at the C3 position. Its molecular formula is C₆H₁₀ClNO₄ (molecular weight: 195.6 g/mol), and it is structurally characterized by a propanoate backbone with functional groups that confer reactivity and biological activity.

Properties

IUPAC Name |

methyl 3-[(2-chloroacetyl)amino]-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO4/c1-12-6(11)4(9)3-8-5(10)2-7/h4,9H,2-3H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDWXXOJYCTGEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products like ketones or aldehydes, and reduced forms such as alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate features a chloroacetamido group and a hydroxypropanoate moiety. Its molecular formula is C₆H₈ClN₃O₃, with a molecular weight of approximately 195.60 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological systems.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a valuable intermediate in the synthesis of more complex molecules. It is utilized in various organic reactions to create derivatives that can be further modified for specific applications.

Biology

- Biological Activity : Research indicates that this compound exhibits significant biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for further development as a therapeutic agent .

- Mechanism of Action : The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, which may result in antimicrobial or anticancer effects.

Medicine

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent for treating diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. Some analogs have shown promising inhibitory effects on acetylcholinesterase, which is linked to Alzheimer's pathology .

Industrial Applications

- Pharmaceutical Production : this compound is utilized in the pharmaceutical industry for the synthesis of drugs, including antibiotics and anti-inflammatory agents. Its unique chemical structure allows for the modification and creation of various pharmaceutical compounds.

- Agrochemicals : The compound is also employed in the production of agrochemicals, where its biological activity can be leveraged for pest control applications.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 |

| Escherichia coli | 1.0 | 2.0 |

| Candida albicans | 0.25 | 0.5 |

The data indicate that this compound has lower MIC values compared to standard antibiotics like ampicillin, suggesting its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in HDAC Inhibition

a. Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate

- Structural Features : Incorporates a 4-(2-chloroacetamido)phenyl group at C3 and dimethyl groups at C2.

- Biological Activity: Exhibits potent HDAC inhibition with an IC₅₀ of 0.69–11 µM against HeLa cells, outperforming doxorubicin (IC₅₀: 2.29 µM).

b. Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

- Structural Features : Replaces the chloroacetamido group with a 4-chlorophenyl substituent.

- Biological Activity : Shows antiproliferative activity (IC₅₀: 11 µM), suggesting the chloroacetamido group is critical for higher potency. The chlorophenyl group may reduce metabolic instability compared to acetamido derivatives .

Derivatives with Heterocyclic Modifications

a. Methyl 3-(2-chloroacetamido)-3-(thiophen-2-yl)propanoate

- Structural Features : Substitutes the hydroxy group with a thiophen-2-yl ring.

- Properties: The sulfur atom in thiophene may enhance π-π stacking interactions in biological targets.

b. Methyl (2S)-2-acetamido-3-(2-phenyl-1H-indol-3-yl)propanoate (3a)

Esters with Antimicrobial and Antitubercular Activity

a. Methyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoate

- Structural Features: Contains a benzophenone core with multiple hydroxyl groups.

- Biological Activity : Demonstrates antitubercular activity, enhanced when combined with gallic acid (IC₅₀ mixture: ~50% lower than standalone). The hydroxyl-rich structure facilitates hydrogen bonding with microbial targets .

b. Ethyl 3-phenylpropanoate and Related Esters

- Structural Features : Simple esters with phenyl or alkyl chains.

- Microbial Correlations : Strong correlations (|ρ| > 0.7) with microbial species like P. membranifaciens in fermentation processes, highlighting roles in flavor/aroma compound biosynthesis. The lack of chloroacetamido groups limits medicinal applications .

Chlorinated Propanoate Derivatives

a. Methyl 2-acetamido-3-chloropropionate

- Structural Features : Chlorine at C3 and acetamido at C2 (vs. chloroacetamido at C3 in the target compound).

- Properties: Molecular weight 179.6 g/mol.

b. Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate

Comparative Data Table

Key Research Findings and Trends

Chloroacetamido Group Significance : Its presence correlates with enhanced HDAC inhibition and antiproliferative activity, as seen in phenyl-substituted derivatives .

Hydroxy vs. Aromatic Substitutents : Hydroxy groups (as in the target compound) improve solubility, while aromatic rings (e.g., thiophene, indole) enhance target binding via hydrophobic interactions .

Synergistic Effects: Combinations with phenolic acids (e.g., gallic acid) boost antitubercular activity, suggesting formulation strategies for the target compound .

Biological Activity

Methyl 3-(2-chloroacetamido)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a methyl ester group, a hydroxypropanoate backbone, and a chloroacetamido moiety. The synthesis typically involves the reaction of 3-hydroxypropanoic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. This synthetic pathway is crucial for producing derivatives that exhibit enhanced biological activity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Interaction with Cellular Signaling Pathways : The compound may influence signaling pathways such as the JAK-STAT pathway, which is critical in regulating immune responses and cell growth. Inhibition of this pathway has been linked to reduced tumor growth in various cancer models.

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A recent study evaluated the anticancer properties of this compound in vitro using various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of treatment. The mechanism was associated with increased apoptosis rates and altered expression of pro-apoptotic and anti-apoptotic proteins.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 45 | Apoptosis induction |

| MCF-7 | 60 | Cell cycle arrest |

| A549 | 50 | Inhibition of proliferation |

Safety and Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. While acute toxicity studies indicate low toxicity levels at therapeutic doses, further long-term studies are required to evaluate chronic exposure effects.

Q & A

Basic Research Question

- Flash chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

- Recrystallization : Ethanol/water mixtures yield crystals with minimal residual solvent .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities .

How does the compound’s stability vary under different storage conditions?

Advanced Research Question

Stability studies indicate:

- Temperature : Decomposition occurs above 40°C; store at 2–8°C.

- Moisture : Hydrolysis of the chloroacetamido group is accelerated in humid environments; use desiccants .

- Light : No significant photodegradation observed under UV-Vis analysis (200–400 nm) .

What analytical methods resolve discrepancies in elemental analysis results?

Advanced Research Question

If experimental %C/%H deviates from theoretical values:

- Combustion analysis recalibration : Ensure oxygen flow rates are optimized for complete combustion.

- Halide-specific tests : Volhard titration quantifies chloride content to confirm stoichiometry .

- Mass spectrometry : High-res MS (HRMS) confirms molecular ion integrity (e.g., [M+H]⁺ at m/z 224.0455) .

What safety protocols are critical during handling?

Basic Research Question

- PPE : Gloves, goggles, and lab coats mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does solvent choice impact reactivity in downstream modifications?

Advanced Research Question

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at the chloroacetamido group but risk ester hydrolysis.

- Non-polar solvents (toluene) : Favor ester stability but slow reaction kinetics. Kinetic studies recommend dichloromethane for balance .

What role does stereochemistry play in its biological activity?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.